N-{2-Amino-4-[2-(4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine N-{2-Amino-4-[2-(4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine
Brand Name: Vulcanchem
CAS No.: 796-57-6
VCID: VC0182644
InChI: InChI=1S/C19H19N3/c1-22(2)19-10-8-14(13-17(19)20)7-9-15-11-12-21-18-6-4-3-5-16(15)18/h3-13H,20H2,1-2H3/b9-7+
SMILES: CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N
Molecular Formula: C19H19N3
Molecular Weight: 289.4 g/mol

N-{2-Amino-4-[2-(4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine

CAS No.: 796-57-6

Main Products

VCID: VC0182644

Molecular Formula: C19H19N3

Molecular Weight: 289.4 g/mol

N-{2-Amino-4-[2-(4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine - 796-57-6

CAS No. 796-57-6
Product Name N-{2-Amino-4-[2-(4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine
Molecular Formula C19H19N3
Molecular Weight 289.4 g/mol
IUPAC Name 1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine
Standard InChI InChI=1S/C19H19N3/c1-22(2)19-10-8-14(13-17(19)20)7-9-15-11-12-21-18-6-4-3-5-16(15)18/h3-13H,20H2,1-2H3/b9-7+
Standard InChIKey ZPIGNYBULUNTNI-VQHVLOKHSA-N
Isomeric SMILES CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N
SMILES CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N
Canonical SMILES CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N
PubChem Compound 5953157
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator